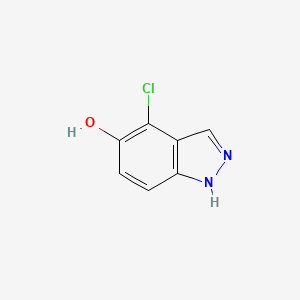

4-Chloro-1H-indazol-5-ol

Description

BenchChem offers high-quality 4-Chloro-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGVCALTHVTDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629071 |

Source

|

| Record name | 4-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478834-25-2 |

Source

|

| Record name | 4-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Chloro-1H-indazol-5-ol: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Chloro-1H-indazol-5-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document will delve into the known and predicted chemical properties of 4-Chloro-1H-indazol-5-ol, propose a detailed synthetic pathway, and explore its potential applications in modern drug discovery, particularly in the realm of kinase inhibition.

Core Molecular Characteristics

4-Chloro-1H-indazol-5-ol belongs to the indazole family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] The specific substitution pattern of a chlorine atom at the 4-position and a hydroxyl group at the 5-position imparts unique electronic and steric properties that make it an attractive building block for targeted therapies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established from available information and predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | Calculated |

| Molecular Weight | 168.58 g/mol | [4] |

| CAS Number | 478834-25-2 | [4] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Inferred from related structures |

| pKa | Predicted: Phenolic hydroxyl ~8-10; Indazole NH ~13-14 | Inferred from related structures[1] |

Spectroscopic Profile (Predicted)

Based on the analysis of structurally similar indazole derivatives, the following spectroscopic characteristics are anticipated for 4-Chloro-1H-indazol-5-ol.

-

¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the N-H proton of the indazole ring, likely appearing downfield (>12 ppm).

-

A singlet for the phenolic O-H proton, with its chemical shift being concentration-dependent.

-

A doublet for the proton at the 6-position, coupled to the proton at the 7-position.

-

A doublet for the proton at the 7-position, coupled to the proton at the 6-position.

-

A singlet or a narrow doublet for the proton at the 3-position.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons would appear in the range of 100-155 ppm. The carbon bearing the hydroxyl group (C5) would be shifted downfield, while the carbon with the chlorine atom (C4) would also be significantly influenced.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Characteristic aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

-

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route:

Sources

An In-depth Technical Guide to 4-Chloro-1H-indazol-5-ol (CAS 478834-25-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in contemporary drug discovery.[1][2] Its rigid, planar structure and ability to participate in a diverse array of non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—make it an ideal anchor for engaging with biological targets. This has led to the successful development of numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature the indazole core and are critical in oncology.[3] The inherent synthetic tractability of the indazole ring system allows for systematic modification and optimization of structure-activity relationships (SAR), further cementing its importance in the medicinal chemist's toolkit.[2][4]

This guide focuses on a specific, strategically substituted derivative: 4-Chloro-1H-indazol-5-ol . The presence of a chloro group at the 4-position and a hydroxyl group at the 5-position offers a unique combination of electronic and functional handles for synthetic elaboration, making it a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of protein kinase inhibitors.[3][5]

Section 1: Physicochemical and Structural Characteristics

4-Chloro-1H-indazol-5-ol is a heterocyclic aromatic compound with the molecular formula C₇H₅ClN₂O.

| Property | Value | Source |

| CAS Number | 478834-25-2 | N/A |

| Molecular Formula | C₇H₅ClN₂O | N/A |

| Molecular Weight | 168.58 g/mol | N/A |

| InChI Key | SGGVCALTHVTDBA-UHFFFAOYSA-N | N/A |

| Canonical SMILES | C1=C(C=C2C(=C1O)C=NN2)Cl | N/A |

The indazole core can exist in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[4] The chlorine atom at the 4-position acts as a steric and electronic modulator, while the hydroxyl group at the 5-position provides a key site for derivatization, for instance, through etherification or esterification, to explore SAR and modulate pharmacokinetic properties.

Section 2: Proposed Synthesis Protocol

The proposed synthesis is a multi-step process commencing from a commercially available starting material, 3-chloro-2-methyl-5-nitroaniline. The core of this synthesis is an intramolecular cyclization via diazotization, a classic and reliable method for forming the indazole ring system.

Experimental Workflow: A Step-by-Step Guide

Caption: Proposed synthetic workflow for 4-Chloro-1H-indazol-5-ol.

Step 1: Acetylation of 3-chloro-2-methyl-5-nitroaniline

-

To a stirred solution of 3-chloro-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water (20 vol) and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-2-methyl-5-nitrophenyl)acetamide.

Causality: Acetylation of the aniline nitrogen protects it and increases the steric hindrance around the amino group, which can influence the regioselectivity of the subsequent cyclization.

Step 2: Intramolecular Cyclization via Diazotization

-

Suspend N-(3-chloro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in chloroform (15 vol).

-

Add potassium acetate (1.2 eq) and cool the mixture to 0°C.

-

Slowly add isoamyl nitrite (2.0 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude 1-acetyl-4-chloro-5-nitro-1H-indazole.

Causality: The combination of potassium acetate and isoamyl nitrite in a non-polar solvent facilitates the in-situ formation of the diazotizing agent. The subsequent heating drives the intramolecular cyclization of the diazonium salt onto the adjacent methyl group, forming the indazole ring.

Step 3: Deacetylation

-

Dissolve the crude 1-acetyl-4-chloro-5-nitro-1H-indazole in a mixture of THF (10 vol) and water (5 vol).

-

Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 3 hours.

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the reaction mixture with 1M HCl and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-nitro-1H-indazole.

Causality: Basic hydrolysis with LiOH is a standard and efficient method for removing the N-acetyl protecting group to reveal the free N-H of the indazole.

Step 4: Reduction of the Nitro Group

-

Suspend 4-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol (20 vol).

-

Add a solution of stannous chloride (SnCl₂) dihydrate (5.0 eq) in concentrated hydrochloric acid (5 vol) dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 4-6 hours.

-

Basify the reaction mixture with a 2M NaOH solution to pH > 10 and extract with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-1H-indazol-5-amine.

Causality: The Bechamp reduction using stannous chloride in acidic media is a classic and effective method for the reduction of an aromatic nitro group to an amine without affecting the indazole core or the chloro substituent.

Step 5: Conversion of the Amine to a Hydroxyl Group (Sandmeyer-type reaction)

-

Dissolve 4-chloro-1H-indazol-5-amine (1.0 eq) in a mixture of sulfuric acid and water at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

-

Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for 30 minutes.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-1H-indazol-5-ol.

Causality: This is a variation of the Sandmeyer reaction. The amino group is converted to a diazonium salt, which is a good leaving group. Subsequent heating in the presence of a copper catalyst facilitates its replacement by a hydroxyl group from the aqueous medium.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Chloro-1H-indazol-5-ol are not publicly available, its characteristic spectroscopic features can be reliably predicted based on the analysis of closely related indazole derivatives.[1][8][9][10]

-

¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the N-H proton of the indazole ring, typically in the range of δ 13.0-13.5 ppm.

-

A singlet for the phenolic O-H proton, likely around δ 9.0-10.0 ppm.

-

A singlet for the C3-H proton of the indazole ring, expected around δ 8.0-8.2 ppm.

-

Two doublets in the aromatic region, corresponding to the C6-H and C7-H protons, likely between δ 7.0-7.5 ppm, showing ortho coupling.

-

-

¹³C NMR (in DMSO-d₆):

-

The carbon bearing the hydroxyl group (C5) would appear significantly downfield, in the region of δ 150-155 ppm.

-

The carbon bearing the chlorine atom (C4) would be in the range of δ 115-120 ppm.

-

Other aromatic and indazole carbons would appear in their characteristic regions between δ 110-140 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from the phenolic hydroxyl group around 3200-3400 cm⁻¹.

-

A sharp N-H stretching band from the indazole ring around 3100-3200 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-Cl stretching band, typically in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization):

-

A molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Fragmentation would likely involve the loss of CO and HCN, typical for such heterocyclic systems.

-

Section 4: Applications in Medicinal Chemistry

4-Chloro-1H-indazol-5-ol is a prime candidate for use as a key building block in the synthesis of targeted therapeutics, particularly inhibitors of protein kinases.[3][11] The strategic placement of its functional groups allows for its incorporation into larger molecules designed to fit into the ATP-binding pocket of these enzymes.

Caption: Logical workflow for the application of 4-Chloro-1H-indazol-5-ol in drug discovery.

-

The Indazole N-H: This position can be readily alkylated or arylated to introduce substituents that can occupy hydrophobic pockets or form additional hydrogen bonds within the target protein.[11]

-

The 5-hydroxyl group: This is a crucial handle for introducing a side chain that often targets the solvent-exposed region of an active site. Etherification with various alkyl or aryl groups can be used to fine-tune solubility, cell permeability, and target engagement.

-

The 4-chloro substituent: While it can be used for cross-coupling reactions, its primary role is often to modulate the electronics of the ring system and to provide a steric element that can enhance binding affinity and selectivity.

Section 5: Safety and Handling

No specific safety data sheet (SDS) for 4-Chloro-1H-indazol-5-ol is publicly available. However, based on the known hazards of structurally similar compounds, such as other chloro- and amino-indazoles, the following precautions are strongly recommended.[12][13][14][15][16]

-

Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[12]

-

Skin Irritation (Category 2) - Causes skin irritation.[12]

-

Eye Irritation (Category 2A) - Causes serious eye irritation.[12]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

First Aid:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

References

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE. Available from: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available from: [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available from: [Link]

-

Safety Data Sheet - Angene Chemical. Available from: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: [Link]

-

1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem. Available from: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available from: [Link]

-

Identification of indazole derivatives 57-59 as ER antagonists. - ResearchGate. Available from: [Link]

-

5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

5-MeO-AMT - Wikipedia. Available from: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Available from: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

-

Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed. Available from: [Link]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. Available from: [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. Available from: [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics | Request PDF - ResearchGate. Available from: [Link]

-

1H NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

4-Bromo-5-chloro-1H-indazole. Available from: [Link]

-

1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem. Available from: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available from: [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. Available from: [Link]

-

4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc. Available from: [Link]

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Available from: [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-indazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry, primarily for its role as a crucial intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic pathway to this valuable molecule. The presented strategy emphasizes a logical, multi-step approach commencing with a commercially available substituted aniline, proceeding through a pivotal indazole ring formation, and culminating in a final deprotection step. This guide delves into the causality behind the experimental choices, offers detailed, step-by-step protocols, and presents quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of the Indazole Core

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[2] Substituted indazoles are integral components of numerous approved drugs and clinical candidates, exhibiting activities such as anti-cancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern of 4-chloro and 5-hydroxy groups on the indazole ring imparts distinct physicochemical properties that are often sought after in the design of targeted therapies.

Strategic Approach to the Synthesis of 4-Chloro-1H-indazol-5-ol

The direct functionalization of the indazole core to introduce a hydroxyl group at the C5 position is often challenging. Therefore, a more strategic and reliable approach involves the construction of the indazole ring from a precursor that already contains the required substituents in a protected form. The synthetic strategy detailed in this guide follows a three-stage process:

-

Preparation of the Key Precursor: Synthesis of 3-chloro-4-methoxy-2-methylaniline, a substituted aniline bearing the chloro and protected hydroxyl (methoxy) groups in the desired orientation.

-

Indazole Ring Formation: Cyclization of the substituted aniline to construct the 4-chloro-5-methoxy-1H-indazole core. This is a critical step that establishes the bicyclic heterocyclic system.

-

Deprotection to Yield the Final Product: Cleavage of the methyl ether to unveil the C5 hydroxyl group, yielding the target molecule, 4-Chloro-1H-indazol-5-ol.

This strategic sequence ensures high regioselectivity and provides a clear and adaptable pathway for the synthesis.

Figure 1: Overall synthetic strategy for 4-Chloro-1H-indazol-5-ol.

Stage 1: Synthesis of the Precursor - 3-Chloro-2-methylaniline

The synthesis of the indazole core often begins with a suitably substituted aniline. In this case, 3-chloro-2-methylaniline is a key starting material.

Experimental Protocol: Synthesis of 3-chloro-2-methylaniline

A robust method for the preparation of 3-chloro-2-methylaniline involves the reduction of 6-chloro-2-nitrotoluene.

Materials and Reagents:

-

6-chloro-2-nitrotoluene

-

Polysulfide (e.g., sodium polysulfide, calcium polysulfide, or ammonium polysulfide)

-

Ammonium salt (e.g., ammonium chloride)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a temperature controller, dissolve the polysulfide in water.

-

Add the ammonium salt to the solution and heat the mixture to a temperature between 30-105 °C with stirring.

-

Slowly add 6-chloro-2-nitrotoluene to the heated reaction mixture.

-

Maintain the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion of the reaction, cool the mixture to room temperature and separate the organic phase.

-

Wash the organic phase with water until it is neutral.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 127-137 °C (at 0.1 MPa) to obtain 3-chloro-2-methylaniline.[1]

Stage 2: Indazole Ring Formation

The formation of the indazole ring from a substituted o-toluidine derivative is a classic and effective transformation. This is typically achieved through diazotization of the amino group followed by intramolecular cyclization.

Rationale for the Choice of Reaction Conditions

The conversion of 3-chloro-2-methylaniline to 4-chloro-1H-indazole involves an in-situ diazotization followed by cyclization. The use of an alkyl nitrite, such as isopentyl nitrite, in the presence of an acetylating agent like acetic anhydride, facilitates the formation of the N-acetylated intermediate which then undergoes diazotization and subsequent ring closure. The final hydrolysis step removes the acetyl group from the indazole nitrogen.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole

Materials and Reagents:

-

3-chloro-2-methylaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (212 mmol) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL).

-

Add lithium hydroxide (494 mmol) and continue stirring at 0 °C for 3 hours to effect hydrolysis.

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3]

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3-chloro-2-methylaniline | 1.0 | 141.60 | 9.95 g (70.6 mmol) |

| Potassium acetate | 1.2 | 98.14 | 8.3 g (84.7 mmol) |

| Acetic anhydride | 3.0 | 102.09 | 20.0 mL (212 mmol) |

| Isopentyl nitrite | 2.0 | 117.15 | 18.9 mL (141 mmol) |

| Lithium hydroxide | 7.0 | 23.95 | 20.7 g (494 mmol) |

Table 1: Reagent quantities for the synthesis of 4-chloro-1H-indazole.

Stage 3: Synthesis of 4-Chloro-5-methoxy-1H-indazole and Subsequent Demethylation

Following a similar cyclization strategy, 3-chloro-4-methoxy-2-methylaniline can be converted to 4-chloro-5-methoxy-1H-indazole. The final and critical step is the selective cleavage of the methyl ether to yield the desired 4-Chloro-1H-indazol-5-ol.

Rationale for the Choice of Demethylation Reagent

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose due to its high reactivity.[4] The strong Lewis acidity of BBr₃ facilitates the cleavage of the otherwise stable methyl ether bond under relatively mild conditions. Alternative reagents include hydrobromic acid (HBr), which typically requires harsher conditions.[5]

Figure 2: Simplified mechanism of BBr₃-mediated demethylation.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazol-5-ol

This protocol is a proposed route based on established methodologies for analogous transformations.

Part A: Synthesis of 4-chloro-5-methoxy-1H-indazole

This step would follow a similar procedure to the synthesis of 4-chloro-1H-indazole, starting from 3-chloro-4-methoxy-2-methylaniline. The reaction conditions would likely require optimization.

Part B: Demethylation of 4-chloro-5-methoxy-1H-indazole

Materials and Reagents:

-

4-chloro-5-methoxy-1H-indazole

-

Boron tribromide (BBr₃) (typically a 1M solution in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloro-5-methoxy-1H-indazole in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in dichloromethane dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Chloro-1H-indazol-5-ol.

| Parameter | Value |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| CAS Number | 478834-25-2 |

Table 2: Physicochemical properties of 4-Chloro-1H-indazol-5-ol.

Conclusion

The synthesis of 4-Chloro-1H-indazol-5-ol presented in this guide provides a logical and experimentally sound pathway for researchers in the field of drug discovery and development. By starting with a readily available substituted aniline and employing a well-established indazole ring formation reaction followed by a standard deprotection protocol, this methodology offers a reliable route to this important heterocyclic intermediate. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for the scientific community, facilitating further exploration of the therapeutic potential of indazole-based compounds.

References

-

O-Demethylation. Chem-Station Int. Ed. 2024. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

-

Dimethylation with BBr3? ResearchGate. 2018. [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. 2011. [Link]

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

-

Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC - NIH. [Link]

-

Indazole Synthesis through the Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes. ResearchGate. 2024. [Link]

-

N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. NIH. [Link]

-

N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. NIH. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. ResearchGate. 2020. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. [Link]

- Synthetic method of 3-chloro-2-methylaniline.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

Sources

- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 2. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Versatility of 4-Chloro-1H-indazol-5-ol: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of 4-Chloro-1H-indazol-5-ol , a specific yet under-investigated derivative. While direct experimental data for this compound is sparse, this document synthesizes information from structurally related analogs to build a robust predictive profile. By examining the established structure-activity relationships (SAR) of chloro- and hydroxyl-substituted indazoles, we will explore the probable therapeutic applications, potential molecular targets, and propose experimental workflows for the validation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Foundation of Potent Biological Activity

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exhibit a wide spectrum of pharmacological properties.[3][4] Their structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal pharmacophores for engaging with a diverse range of biological targets.[5] The indazole nucleus is a key component in drugs targeting various disease areas, including oncology, inflammation, and infectious diseases.[6][7][8]

The biological activity of indazole derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-Chloro-1H-indazol-5-ol, possesses two key substituents that are known to significantly influence the biological profile of the indazole core: a chloro group at the 4-position and a hydroxyl group at the 5-position.

Deconstructing the Substituents: Predicted Biological Impact

The Influence of the 4-Chloro Substituent

The introduction of a chlorine atom at the 4-position of the indazole ring can have profound effects on the molecule's physicochemical properties and biological activity. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can enhance binding affinity to protein targets. Furthermore, the electron-withdrawing nature of chlorine can modulate the acidity of the indazole N-H and influence the overall electronic distribution of the molecule.

Studies on related 4-chloro-indazole derivatives have implicated this substitution pattern in several biological activities:

-

Kinase Inhibition: The indazole scaffold is a well-established kinase hinge-binding motif. The addition of a chloro group can enhance potency and selectivity. For instance, N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3.[9]

-

Antimicrobial Activity: Some chloro-substituted indazoles have demonstrated antimicrobial properties. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity.[1]

-

Antifungal Activity: A study on the microwave-assisted synthesis of indazole derivatives, including 4-chloro-1-H indazole, reported promising antifungal activity against Candida albicans.[10]

The Role of the 5-Hydroxyl Group

The hydroxyl group at the 5-position introduces a hydrogen bond donor and acceptor, significantly increasing the potential for specific interactions with biological targets. It can also improve the aqueous solubility of the compound, a desirable property for drug candidates.

While direct biological activity data for 5-hydroxy-indazoles is limited, the presence of a hydroxyl group on the benzene ring of the indazole core is a common feature in many bioactive molecules. For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent.[11][12] The hydroxyl group's ability to form key hydrogen bonds is often a critical determinant of binding affinity and selectivity. Furthermore, 5-hydroxy-1H-indazoles have been utilized as precursors in the synthesis of fluorescent probes, highlighting the reactivity and utility of this functional group.[13]

Predicted Biological Activity Profile of 4-Chloro-1H-indazol-5-ol

Based on the established activities of the indazole scaffold and the influence of its substituents, we can construct a predictive biological activity profile for 4-Chloro-1H-indazol-5-ol.

Primary Predicted Activity: Kinase Inhibition

The most probable and potent biological activity of 4-Chloro-1H-indazol-5-ol is the inhibition of protein kinases. The indazole core can act as a scaffold to present the chloro and hydroxyl substituents to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Involvement:

The 5-hydroxyl group could form a crucial hydrogen bond with the hinge region of the kinase, while the 4-chloro substituent could occupy a hydrophobic pocket, potentially conferring selectivity for specific kinase subfamilies.

Potential Kinase Targets:

-

Tyrosine Kinases: Src family kinases, Abl, VEGFR, PDGFR, FGFR.[2]

-

Serine/Threonine Kinases: AKT, Aurora kinases, Glycogen synthase kinase-3 (GSK-3).[14][15]

Secondary Predicted Activities

-

Anticancer Activity: By inhibiting key kinases involved in cell proliferation and survival, 4-Chloro-1H-indazol-5-ol is predicted to exhibit antiproliferative activity against various cancer cell lines.[7][16]

-

Anti-inflammatory Activity: Several indazole derivatives have shown anti-inflammatory properties through the inhibition of inflammatory mediators like COX-2 and cytokines such as TNF-α and IL-1β.[8] The substitution pattern of 4-Chloro-1H-indazol-5-ol suggests it may also possess such activities.

Proposed Experimental Workflows for Biological Validation

To validate the predicted biological activities of 4-Chloro-1H-indazol-5-ol, a systematic experimental approach is required.

Synthesis of 4-Chloro-1H-indazol-5-ol

A plausible synthetic route can be adapted from established methods for substituted indazoles.

Proposed Synthetic Workflow:

In Vitro Biological Evaluation

Experimental Protocol: Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of 4-Chloro-1H-indazol-5-ol against a panel of selected kinases.

-

Materials:

-

Recombinant human kinases (e.g., Src, Abl, VEGFR2, AKT).

-

Kinase-specific peptide substrates.

-

ATP.

-

4-Chloro-1H-indazol-5-ol stock solution in DMSO.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of 4-Chloro-1H-indazol-5-ol in kinase assay buffer.

-

Add the kinase and its specific peptide substrate to the wells of a microplate.

-

Add the diluted compound or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Table 1: Proposed Panel for Initial Kinase Screening

| Kinase Family | Specific Kinases to Test | Rationale |

| Tyrosine Kinases | Src, Abl, VEGFR2, EGFR | Frequently inhibited by indazole derivatives and implicated in various cancers. |

| Serine/Threonine Kinases | AKT1, CDK2, GSK3β | Important targets in cell cycle regulation and survival pathways. |

Experimental Protocol: Antiproliferative Assay

-

Objective: To assess the cytotoxic effect of 4-Chloro-1H-indazol-5-ol on various cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Complete cell culture medium.

-

4-Chloro-1H-indazol-5-ol stock solution in DMSO.

-

MTT or resazurin-based cell viability assay kit.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 4-Chloro-1H-indazol-5-ol for 72 hours.

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

In Silico Modeling and Future Directions

To further refine the understanding of the biological activity of 4-Chloro-1H-indazol-5-ol, computational studies are recommended.

Workflow for In Silico Target Prediction:

Molecular docking studies can predict the binding mode of 4-Chloro-1H-indazol-5-ol within the active sites of various kinases, providing insights into the structural basis of its potential activity and selectivity.[17][18][19][20] These in silico predictions can guide the selection of kinases for in vitro screening and inform the design of more potent and selective analogs.[21]

Conclusion

While direct experimental evidence for the biological activity of 4-Chloro-1H-indazol-5-ol is currently lacking in the public domain, a comprehensive analysis of the indazole scaffold and the influence of its chloro and hydroxyl substituents strongly suggests a high potential for this compound as a kinase inhibitor with consequent anticancer and anti-inflammatory properties. The proposed synthetic and biological evaluation workflows provide a clear path for the experimental validation of these predictions. The inherent versatility of the indazole core, combined with the specific electronic and steric properties of the 4-chloro and 5-hydroxyl groups, makes 4-Chloro-1H-indazol-5-ol a compelling candidate for further investigation in drug discovery programs.

References

- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & Ochoa de Ocáriz, C. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. European journal of medicinal chemistry, 46(9), 4589–4598.

- Cooper, A. W. J., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of medicinal chemistry, 56(17), 6829–6843.

- Fuse, S., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC advances, 9(43), 24969–24982.

- BenchChem. (2024). In Silico Prediction of 7-Methyl-1H-indazole-3-carboxamide Bioactivity: A Technical Guide.

- Cooper, A. W. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(17), 6829-6843.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

- Srinivas, B., et al. (2017). In silico studies on new Indazole derivatives as GSK-3β inhibitors. Journal of Applied Pharmaceutical Science, 7(8), 104-109.

- Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1904-1943.

- Kumar, S., et al. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 14(1), 1-8.

- Reddy, G. S., et al. (2023). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences, 13(4), 415-425.

- Patel, J., et al. (2023). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Letters in Drug Design & Discovery, 20(1), 1-13.

- Nayak, S. K., et al. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 5(29), 8964-8968.

- BenchChem. (2024). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.

- El-Faham, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC advances, 12(1), 18-30.

- Yadav, P., et al. (2022). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.

- Sharma, K., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(3), 269-293.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(6), 964–971.

- Zhang, Y., et al. (2023).

- Rajan, P., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 8(2), 53–57.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13337-13354.

- Wang, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PloS one, 10(6), e0128323.

- Gaikwad, N. D., et al. (2022). Indazole From Natural Resources And Biological Activity.

- Abdel-Maksoud, M. S., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2237932.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13337-13354.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13337-13354.

- Singh, P., & Kaur, M. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie, e2300183.

- Liu, N., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 269, 116298.

- Migliorini, F., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. RSC Advances, 14(19), 13337-13354.

- Viji, A., et al. (2022). Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. Indian Journal of Chemical Technology, 29(6), 633-646.

- Khan, I., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1301, 137357.

- Khan, T., et al. (2018). Molecules alignment of 5-substituted-1H-indazole derivatives. Journal of Molecular Graphics and Modelling, 80, 139-151.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 19. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-1H-indazol-5-ol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-1H-indazol-5-ol

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics.[1][2][3] This technical guide delves into the anticipated mechanism of action of 4-Chloro-1H-indazol-5-ol, a specific indazole derivative. While direct experimental data for this compound is nascent, this document synthesizes the wealth of knowledge surrounding the indazole class of molecules, particularly their role as potent protein kinase inhibitors.[4] We will explore the foundational principles of indazole-mediated kinase inhibition, dissect relevant signaling pathways, and propose a robust experimental framework to elucidate and validate the precise biological activities of 4-Chloro-1H-indazol-5-ol. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising compound.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Indazole derivatives have garnered significant attention in drug discovery due to their versatile biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][5][6] The bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid and adaptable framework for interacting with various biological targets.[1][6] A substantial body of research has demonstrated that the indazole core is particularly effective in targeting the ATP-binding pocket of protein kinases, leading to the development of several clinically successful kinase inhibitors such as axitinib, pazopanib, and linifanib.[3][4]

The general mechanism of action for many indazole-based inhibitors involves competitive inhibition at the ATP-binding site of a target kinase. The nitrogen atoms within the indazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine moiety of ATP. Substitutions on the indazole ring, such as the chloro and hydroxyl groups in 4-Chloro-1H-indazol-5-ol, play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.[5]

Postulated Mechanism of Action of 4-Chloro-1H-indazol-5-ol

Based on extensive data from analogous compounds, it is hypothesized that 4-Chloro-1H-indazol-5-ol functions as a Type I kinase inhibitor , binding to the active conformation of the enzyme and competing with ATP.

-

The Role of the Indazole Core: The 1H-indazole core is expected to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This interaction is a hallmark of many indazole-based kinase inhibitors and is critical for anchoring the molecule.

-

Contribution of the 4-Chloro Substituent: The chlorine atom at the 4-position is predicted to enhance binding affinity through hydrophobic interactions within the ATP pocket.[5] It may also influence the electronics of the ring system, potentially improving the compound's overall potency.

-

Significance of the 5-Hydroxyl Group: The hydroxyl group at the 5-position can serve as both a hydrogen bond donor and acceptor. This functionality can form additional interactions with amino acid residues in the solvent-exposed region of the ATP-binding site, potentially increasing both potency and selectivity for specific kinases.

Potential Kinase Targets and Downstream Signaling

The indazole scaffold has been successfully employed to target a range of kinases involved in cancer progression.[4] Potential targets for 4-Chloro-1H-indazol-5-ol could include, but are not limited to:

-

VEGFRs (Vascular Endothelial Growth Factor Receptors): Inhibition of VEGFRs blocks angiogenesis, a critical process for tumor growth and metastasis.

-

PDGFRs (Platelet-Derived Growth Factor Receptors): Similar to VEGFRs, PDGFRs are involved in angiogenesis and are key targets in oncology.

-

Akt (Protein Kinase B): As a central node in the PI3K/Akt signaling pathway, Akt regulates cell survival, growth, and proliferation.[7]

-

PLK4 (Polo-like Kinase 4): A master regulator of centriole duplication, PLK4 is a compelling target in cancer due to its role in mitosis.[8][9]

-

c-Kit: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors and other malignancies.[1][10]

The inhibition of these kinases by 4-Chloro-1H-indazol-5-ol would be expected to disrupt downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Figure 1: Postulated inhibition of a receptor tyrosine kinase signaling pathway by 4-Chloro-1H-indazol-5-ol.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to rigorously define the mechanism of action of 4-Chloro-1H-indazol-5-ol. The following protocols provide a self-validating system to move from broad characterization to specific target identification.

Tier 1: In Vitro Kinase Profiling

Objective: To identify the primary kinase targets of 4-Chloro-1H-indazol-5-ol.

Methodology:

-

Primary Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases). This will provide a "hit list" of potential targets.

-

Dose-Response Analysis: For the initial hits, perform 10-point dose-response curves to determine the IC50 value for each kinase. This quantifies the potency of inhibition.

-

Mechanism of Inhibition Studies: For the most potent targets, conduct kinetic assays by varying the concentrations of both the inhibitor and ATP. This will confirm competitive inhibition.

| Parameter | Description | Example Data |

| Kinase Panel | A diverse set of recombinant human kinases. | DiscoverX KINOMEscan™ |

| Initial Screen Conc. | 1 µM | |

| IC50 Determination | 10-point dose-response curve. | Kinase X: 50 nM |

| Kinetic Analysis | Michaelis-Menten kinetics. | Competitive with ATP |

Tier 2: Cellular Activity Assessment

Objective: To confirm that the in vitro kinase inhibition translates to anti-proliferative effects in relevant cancer cell lines.

Methodology:

-

Cell Line Selection: Choose a panel of human cancer cell lines where the identified target kinases are known to be key drivers of proliferation (e.g., breast, lung, colon cancer lines).[10]

-

Anti-Proliferation Assay: Treat the selected cell lines with a dose range of 4-Chloro-1H-indazol-5-ol for 72 hours. Measure cell viability using a standard method (e.g., CellTiter-Glo®).

-

Apoptosis Induction: To determine if the compound induces programmed cell death, treat cells and measure markers of apoptosis, such as caspase-3/7 activation.[10]

Figure 2: General experimental workflow for assessing the cellular activity of 4-Chloro-1H-indazol-5-ol.

Tier 3: Target Engagement and Pathway Modulation

Objective: To confirm that 4-Chloro-1H-indazol-5-ol engages its intended target(s) within the cell and modulates downstream signaling.

Methodology:

-

Phospho-Protein Analysis (Western Blot): Treat cancer cells with the compound for a short duration (e.g., 1-4 hours). Lyse the cells and perform Western blotting to detect the phosphorylation status of the target kinase and its key downstream substrates. A decrease in phosphorylation indicates target engagement and pathway inhibition.

-

Cellular Thermal Shift Assay (CETSA): This technique can be used to directly confirm target engagement in intact cells. The binding of the compound to its target protein typically increases the protein's thermal stability.

Conclusion and Future Directions

4-Chloro-1H-indazol-5-ol is a promising molecule that belongs to a well-validated class of kinase inhibitors. The logical framework presented in this guide, based on the established pharmacology of the indazole scaffold, provides a strong foundation for investigating its mechanism of action. The proposed experimental workflow offers a clear and robust path to identify its primary kinase targets, confirm its cellular activity, and validate its on-target effects. Future research should focus on executing these studies to fully elucidate the therapeutic potential of 4-Chloro-1H-indazol-5-ol and to inform its potential development as a novel targeted therapy.

References

- EvitaChem. (n.d.). Buy 4-Chloro-5-fluoro-3-methyl-1H-indazole (EVT-12042606).

- Shokat Lab - UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

- Benchchem. (n.d.). 4-Chloro-1H-indazol-5-amine.

- PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- Substances. (2008). 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors.

- PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Benchchem. (n.d.). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.

- PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.

- BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 4-Chloro-5-fluoro-3-methyl-1H-indazole (EVT-12042606) [evitachem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 10. benchchem.com [benchchem.com]

4-Chloro-1H-indazol-5-ol: A Technical Guide for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of 4-Chloro-1H-indazol-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies for related structures and forward-looking strategies for the synthesis and evaluation of this specific molecule. While direct literature on 4-Chloro-1H-indazol-5-ol is sparse, this guide synthesizes information on the broader indazole class to provide a robust framework for its investigation.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to mimic the indole nucleus found in many biologically active molecules, while offering distinct hydrogen bonding patterns and metabolic profiles. This has led to the successful development of several marketed drugs containing the indazole moiety, targeting a range of therapeutic areas.

| Marketed Drug | Therapeutic Area | Mechanism of Action |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, c-KIT) |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, FGFR, c-KIT) |

| Niraparib | Oncology | PARP Inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |

The diverse biological activities of indazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, underscore the value of exploring novel substitutions on this scaffold.[1][2] 4-Chloro-1H-indazol-5-ol, with its specific substitution pattern, represents an intriguing yet underexplored molecule with the potential for novel biological activity.

Part 2: Synthesis of 4-Chloro-1H-indazol-5-ol

Established Synthesis of the Precursor: 4-Chloro-1H-indazole

A reliable method for the synthesis of 4-chloro-1H-indazole proceeds from 2-methyl-3-chloroaniline.[3] This multi-step, one-pot reaction is efficient and high-yielding.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

-

Warming and Stirring: Allow the reaction mixture to gradually warm to 25 °C and stir for 1 hour.

-

Diazotization and Cyclization: Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction mixture overnight at 60 °C.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and add water (75 mL) and THF (150 mL). Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours to facilitate hydrolysis.

-

Extraction and Isolation: Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid (11.07 g, 100% yield).[3]

Causality of Experimental Choices:

-

Potassium acetate acts as a base to neutralize the acetic acid formed during the initial acetylation step.

-

Acetic anhydride serves as the acetylating agent, protecting the amine group and facilitating the subsequent diazotization.

-

Isopentyl nitrite is the diazotizing agent, which, upon heating, generates a diazonium salt intermediate that spontaneously cyclizes to form the indazole ring.

-

Lithium hydroxide is a strong base used for the hydrolysis of the N-acetylated indazole intermediate to the final 1H-indazole.

Caption: Proposed synthesis from a hydroxylated precursor.

Route B: Functional Group Interconversion from 5-Amino-4-chloro-1H-indazole

This strategy involves the synthesis of 5-amino-4-chloro-1H-indazole, followed by a Sandmeyer-type reaction to convert the amino group to a hydroxyl group.

-

Synthesis of 5-Nitro-4-chloro-1H-indazole: Nitration of 4-chloro-1H-indazole would be the initial step.

-

Reduction to 5-Amino-4-chloro-1H-indazole: The nitro group can be reduced to an amine using standard reducing agents (e.g., SnCl2/HCl or catalytic hydrogenation).

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, which is then hydrolyzed to the desired 5-hydroxy derivative upon heating.

Caption: Proposed synthesis via functional group interconversion.

Part 3: Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of 4-Chloro-1H-indazol-5-ol.

| Property | Predicted Value |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| LogP | 1.95 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 58.1 Ų |

Characterization of the final compound would be achieved using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

-

Melting Point: As an indicator of purity.

Part 4: Potential Biological Activities and Therapeutic Targets

While specific biological data for 4-Chloro-1H-indazol-5-ol is not available, the extensive research on related indazole derivatives allows for informed hypotheses regarding its potential therapeutic applications, particularly as a kinase inhibitor.

The indazole scaffold is a common feature in many potent kinase inhibitors. [4]The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents on the benzene ring modulate potency, selectivity, and pharmacokinetic properties.

Comparative Kinase Inhibition Profile of Indazole-Based Drugs:

| Compound | Target Kinases | IC₅₀ (nM) |

| Linifanib (ABT-869) | VEGFR2, PDGFRβ, Flt-3, CSF-1R | 3, 4, 3, 4 |

| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-84 |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 |

It is plausible that 4-Chloro-1H-indazol-5-ol could exhibit inhibitory activity against various protein kinases implicated in cancer and other diseases. The chloro and hydroxyl groups could influence its binding affinity and selectivity profile.

Caption: Potential site of action for a kinase inhibitor.

Part 5: Experimental Protocols for Biological Evaluation

To assess the potential kinase inhibitory activity of 4-Chloro-1H-indazol-5-ol, a standard in vitro kinase assay can be employed.

Generic In Vitro Kinase Inhibition Assay Protocol:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide substrate), and ATP solutions at appropriate concentrations. Prepare serial dilutions of 4-Chloro-1H-indazol-5-ol.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Part 6: Conclusion and Future Directions

4-Chloro-1H-indazol-5-ol is a sparsely characterized molecule that holds promise as a novel scaffold in drug discovery, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of the synthesis of its key precursor, 4-chloro-1H-indazole, and has proposed logical synthetic routes to the target molecule. Furthermore, by drawing parallels with established indazole-based therapeutics, we have hypothesized its potential biological activities and provided a framework for its experimental evaluation.

Future research should focus on:

-

Validation of the proposed synthetic routes to obtain 4-Chloro-1H-indazol-5-ol in sufficient quantities for biological testing.

-

Comprehensive biological screening of the compound against a panel of protein kinases and other relevant biological targets.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold.

-

In-depth mechanistic studies to elucidate the mode of action of any identified biological activities.

The exploration of novel chemical space, such as that represented by 4-Chloro-1H-indazol-5-ol, is crucial for the discovery of next-generation therapeutics.

Part 7: References

-

Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

-

ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

-

ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]

-

Google Patents. Indazole compounds as pkmyt1 kinase inhibitors.

-

Google Patents. Indazole derivatives.

-

ResearchGate. Pd‐catalyzed synthesis of 5‐hydroxy‐1H‐indazole from hydrazone and p‐benzoquinone. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Google Patents. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

-

Google Patents. Methods for preparing indazole compounds.

-

PubChem. 1H-Indazol-5-ol. [Link]

-

National Center for Biotechnology Information. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. [Link]

-

Frontiers. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]

-

National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]

-

PubChem. 4-chloro-5-iodo-1H-indazole. [Link]

-

National Institutes of Health. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. [Link]

Sources